molecular formula C18H13FN2O3S B2867828 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 879359-12-3

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Katalognummer: B2867828
CAS-Nummer: 879359-12-3
Molekulargewicht: 356.37
InChI-Schlüssel: FGZFBTJBPVBIIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide features a 2,3-dihydro-1,4-benzodioxin scaffold linked to a thiazole ring, which is further substituted with a 4-fluorobenzamide group.

Eigenschaften

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZFBTJBPVBIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an aqueous medium under controlled pH conditions.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry techniques can be employed to improve efficiency and yield. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the fluorinated benzamide group.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom of the benzamide group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Reduced fluorinated benzamide derivatives.

  • Substitution: Substituted benzamide derivatives with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.

  • Medicine: Studied for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.

  • Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide exerts its effects involves interactions with specific molecular targets. The fluorinated benzamide group may interact with enzymes or receptors, leading to biological responses. The thiazole ring can also play a role in binding to biological targets, influencing the compound's activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Core Scaffold Variations

Benzodioxin-Thiazole Derivatives
  • 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile (CAS 499771-17-4): Structure: Replaces the 4-fluorobenzamide with an acetonitrile group. Molecular Weight: 258.3 g/mol (vs. 372.38 g/mol for the target compound).
  • N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide: Structure: Substitutes 4-fluorobenzamide with a benzofuran-carboxamide.
Sulfonamide vs. Benzamide Functional Groups
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide: Structure: Replaces the benzamide with a sulfonamide group. aureus or P. aeruginosa , suggesting that the benzamide group in the target compound may offer distinct pharmacological advantages.
Immunomodulatory Potential
  • D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene) :
    • Structure : Contains a benzodioxin-linked imidazole-pyridine scaffold.
    • Activity : Inhibits Treg differentiation and reduces bacterial growth in tuberculosis models .
    • Comparison : The target compound’s thiazole ring may offer different kinase selectivity compared to D4476’s imidazole core.
Antihepatotoxic Flavones
  • 3',4'-(1",4"-Dioxino) Flavone: Structure: Benzodioxin fused to a flavone system. Activity: Demonstrates hepatoprotective effects comparable to silymarin, attributed to the dioxane ring and hydroxyl groups . SAR Insight: The target compound lacks hydroxyl groups but includes a fluorine atom, which may enhance metabolic stability.

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Key Spectral Data (IR/NMR)
Target Compound 372.38 Benzamide, Thiazole ν(C=O) ~1660–1680 cm⁻¹; δ(Ar-H) ~7.2–8.1 ppm
2-[4-(Benzodioxinyl)thiazolyl]acetonitrile 258.30 Nitrile, Thiazole ν(C≡N) ~2240 cm⁻¹; δ(CH₂CN) ~3.8 ppm
N-(Benzodioxinyl)-4-F-sulfonamide 337.32 Sulfonamide ν(SO₂) ~1150–1350 cm⁻¹; δ(N–H) ~10.5 ppm

Structure-Activity Relationship (SAR) Insights

Benzodioxin Substituents : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability and binding affinity .

Thiazole vs. Imidazole : Thiazole’s sulfur atom may improve lipophilicity, whereas imidazole (in D4476) facilitates hydrogen bonding .

Carboxamide vs. Sulfonamide : Carboxamides generally exhibit better membrane permeability due to reduced polarity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.